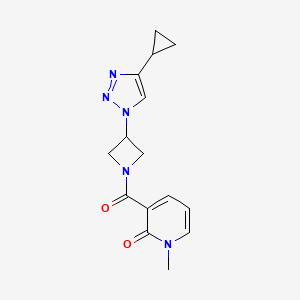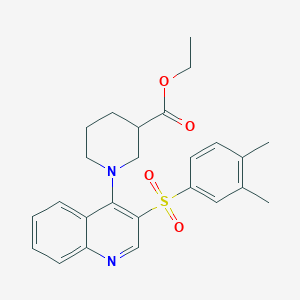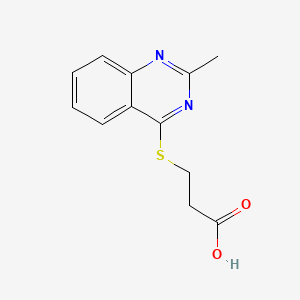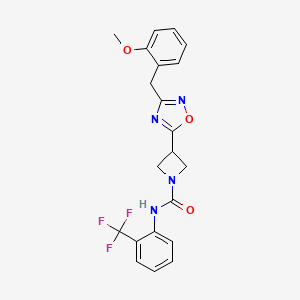
4-Hydroxy-2-(2-Oxopiperidin-3-yl)isoindol-1,3-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
A similar compound, 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is known to be a functionalized cereblon ligand . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex .
Mode of Action
If it acts similarly to the related compound mentioned above, it may bind to cereblon and modulate its activity . This could lead to changes in protein degradation, impacting various cellular processes .
Biochemical Pathways
Modulation of cereblon activity can influence several pathways, including those involved in cell cycle regulation, apoptosis, and immune response .
Result of Action
Modulation of cereblon activity could potentially lead to changes in protein levels within the cell, impacting cellular functions and potentially exerting therapeutic effects .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione are intriguing. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it a valuable tool in the development of protein degrader libraries .
Cellular Effects
It is known that this compound has potential therapeutic applications, including the treatment of inflammatory diseases, autoimmune diseases, cancers, heart diseases, genetic diseases, allergic diseases, osteoporosis, and lupus .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is complex and involves several biochemical interactions. It is believed to be useful in reducing levels or activity of tumor necrosis factor α in mammals
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using silica-supported catalysts to obtain the final products with moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione can be compared with other similar compounds such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Eigenschaften
IUPAC Name |
4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-9-5-1-3-7-10(9)13(19)15(12(7)18)8-4-2-6-14-11(8)17/h1,3,5,8,16H,2,4,6H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQNUSEXIFCQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)
![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)

![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)


![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2359439.png)
![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
